1,1'-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole)
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Overview
Description
1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) is a chemical compound known for its unique structure and properties It consists of two isoindole units connected by an ethene bridge, with methyl and phenyl substituents enhancing its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-phenyl-2H-isoindole with ethene derivatives in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole): Similar structure but with an ethane bridge instead of ethene.
1,1’-(Propene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole): Contains a propene bridge, leading to different reactivity and properties.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) is unique due to its ethene bridge, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
53860-69-8 |
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Molecular Formula |
C32H26N2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-methyl-1-[2-(2-methyl-3-phenylisoindol-1-yl)ethenyl]-3-phenylisoindole |
InChI |
InChI=1S/C32H26N2/c1-33-29(25-17-9-11-19-27(25)31(33)23-13-5-3-6-14-23)21-22-30-26-18-10-12-20-28(26)32(34(30)2)24-15-7-4-8-16-24/h3-22H,1-2H3 |
InChI Key |
BASRVSISXVYOIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=CC2=C1C3=CC=CC=C3)C=CC4=C5C=CC=CC5=C(N4C)C6=CC=CC=C6 |
Origin of Product |
United States |
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